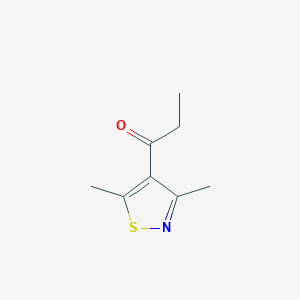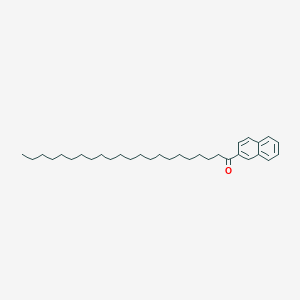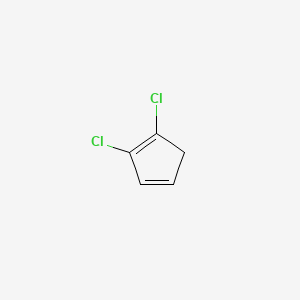
1,2-Dichlorocyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C₅H₄Cl₂ It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 1 and 2 positions of the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl₂) under controlled conditions. The reaction proceeds as follows:
C5H6+2Cl2→C5H4Cl2+2HCl
The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selectivity for the 1,2-dichloro product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentadiene is reacted with chlorine gas in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product.
化学反応の分析
Types of Reactions
1,2-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.
Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used to add across the double bonds.
Cycloaddition: Dienophiles such as maleic anhydride can react with this compound under thermal conditions to form cycloaddition products.
Major Products Formed
Substitution: Products such as 1,2-dihydroxycyclopenta-1,3-diene.
Addition: Products such as 1,2-dibromo-1,2-dichlorocyclopentane.
Cycloaddition: Products such as cyclohexene derivatives.
科学的研究の応用
1,2-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-dichlorocyclopenta-1,3-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine substituents make it susceptible to nucleophilic and electrophilic attacks. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions.
類似化合物との比較
Similar Compounds
1,3-Dichlorocyclopentadiene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,2-Dibromocyclopenta-1,3-diene: Bromine atoms instead of chlorine.
Cyclopentadiene: The parent compound without any halogen substituents.
Uniqueness
1,2-Dichlorocyclopenta-1,3-diene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1 and 2 positions makes it more reactive in substitution and addition reactions compared to its analogs.
特性
CAS番号 |
114736-58-2 |
|---|---|
分子式 |
C5H4Cl2 |
分子量 |
134.99 g/mol |
IUPAC名 |
1,2-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-2-1-3-5(4)7/h1-2H,3H2 |
InChIキー |
OTPLJXGYBKGLAS-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


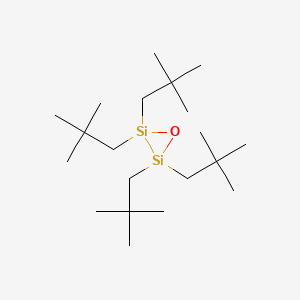

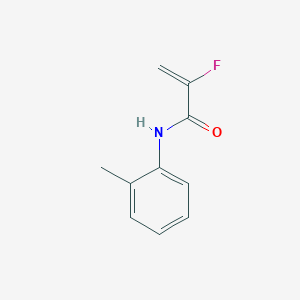
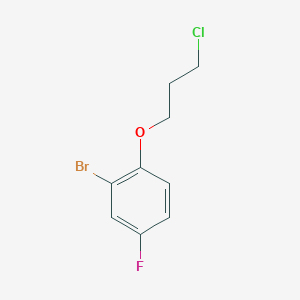
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
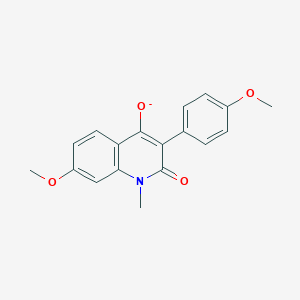
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
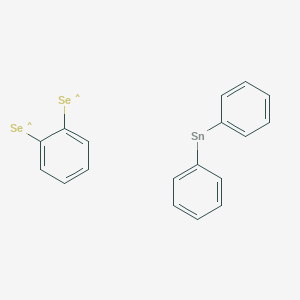
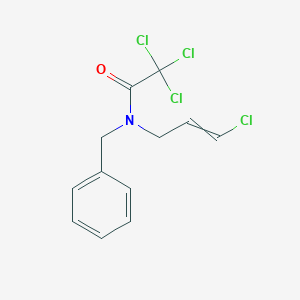
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
